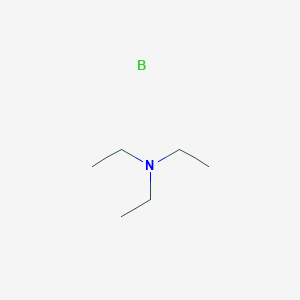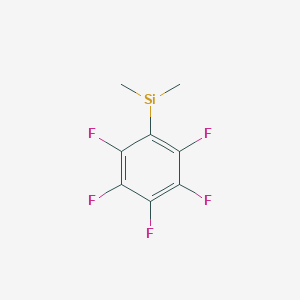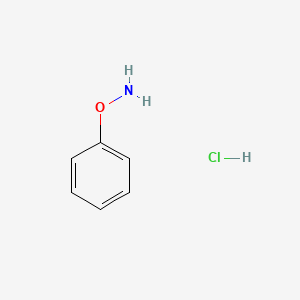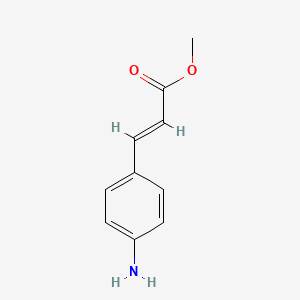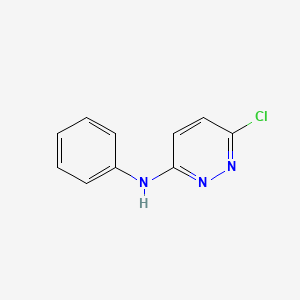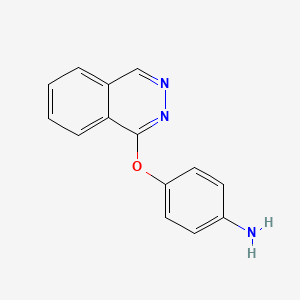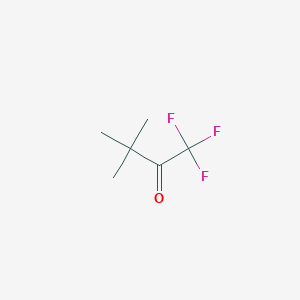
1,1,1-Trifluoro-3,3-dimethyl-butan-2-one
Descripción general
Descripción
1,1,1-Trifluoro-3,3-dimethyl-butan-2-one, also known as trifluoropivaloylmethane, is a chemical compound with the molecular formula C6H9F3O . It has a molecular weight of 154.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one is 1S/C6H9F3O/c1-5(2,3)4(10)6(7,8)9/h1-3H3 . The compound’s structure includes a butanone group (C4H7O) where one of the hydrogen atoms is replaced by a trifluoro-methyl group (CF3), and two of the remaining hydrogen atoms are replaced by methyl groups (CH3).Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3,3-dimethyl-butan-2-one has a molecular weight of 154.13 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a rotatable bond count of 1 . It has a complexity of 140 .Aplicaciones Científicas De Investigación
NIR-Luminescence in Ytterbium(III) Complexes
The application of 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one in the synthesis of ytterbium(III) beta-diketonate complexes was explored. These complexes, characterized by their near-infrared (NIR) luminescence properties, are significant in optical applications. The research demonstrated that the chain length and fluorination of the beta-diketonate ligands, including 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one, have a substantial impact on the luminescence intensity and lifetime of the Yb(3+) ion. This finding is crucial for applications in optical amplifiers and similar technologies (Martín‐Ramos et al., 2013).
Synthesis of Trifluoromethylated Compounds
1,1,1-Trifluoro-3,3-dimethyl-butan-2-one has been utilized in the efficient synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins. This synthesis process is highly stereoselective, producing predominantly E-isomers of aldehydes. Such compounds are of interest in various chemical synthesis and manufacturing processes (Baraznenok et al., 1998).
Detrifluoroacetylation in Synthetic Chemistry
A novel synthetic strategy involving detrifluoroacetylation of 1,1,1-trifluoro-4-aryl-butane-2,4-diones has been reported. This process leads to the formation of new trifluoromethylated furan derivatives, showcasing the versatility of 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one in creating complex organic structures. This synthesis approach opens new avenues in organic chemistry for the creation of unique molecular frameworks (Mosslemin et al., 2004).
Safety And Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These hazard statements correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The compound should be stored at a temperature of 4°C .
Propiedades
IUPAC Name |
1,1,1-trifluoro-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-5(2,3)4(10)6(7,8)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHTQCGDFFRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445959 | |
| Record name | 1,1,1-trifluoro-3,3-dimethyl-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3,3-dimethyl-butan-2-one | |
CAS RN |
359-61-5 | |
| Record name | 1,1,1-trifluoro-3,3-dimethyl-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



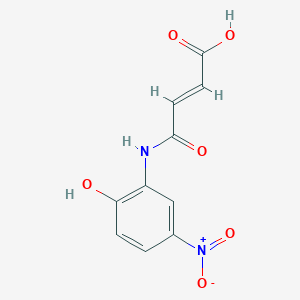
![(E)-4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366590.png)
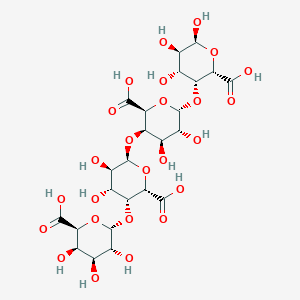
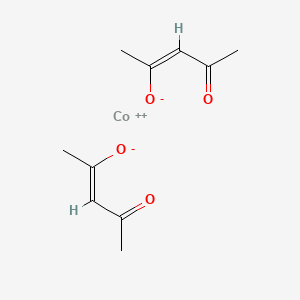
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)
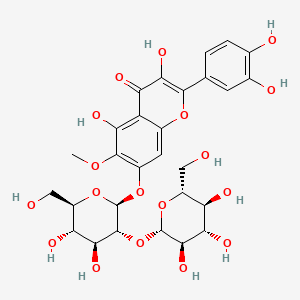
![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)
![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)
